molecular formula C23H18FN3O4S B2532035 Ethyl 3-(4-fluorophenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-07-0

Ethyl 3-(4-fluorophenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2532035
CAS RN: 851949-07-0
M. Wt: 451.47
InChI Key: OSUDPIQWRJTSGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Anticancer Activity

The compound Ethyl 3-(4-fluorophenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has been explored for its potential in anticancer applications. Specifically, heterocyclic compounds incorporating thiophene and pyridazine moieties have been synthesized and evaluated for their anticancer activity. These compounds have shown promise against various cancer cell lines, indicating the potential for this compound and its derivatives in cancer treatment strategies (Abdel-Motaal, Asem, & Alanzy, 2020).

Herbicidal Activities

Research has also been conducted on the herbicidal activities of pyridazine derivatives, including those related to this compound. These studies have demonstrated that certain pyridazine derivatives can exhibit significant herbicidal properties, offering potential applications in agricultural sciences for the control of weed species (Xu et al., 2008).

Antimicrobial Activity

Furthermore, the antimicrobial activity of novel heterocycles derived from this compound and similar compounds has been a focus of research. These compounds have been synthesized and evaluated against a range of microbial species, showing potential for the development of new antimicrobial agents. This research highlights the versatility of this compound and its derivatives in contributing to the development of new treatments for bacterial infections (Hemdan & Abd El-Mawgoude, 2015).

Allosteric Modulation of Receptors

Additionally, some derivatives have been identified as allosteric modulators and antagonists of adenosine A1 receptors. This discovery opens up potential therapeutic applications in neurological disorders and cardiovascular diseases, where adenosine receptors play a crucial role. The ability to modulate these receptors with specific compounds can lead to the development of novel therapeutics for a range of conditions (Ferguson et al., 2008).

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-[(2-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4S/c1-3-31-23(30)19-17-12-32-21(25-20(28)16-7-5-4-6-13(16)2)18(17)22(29)27(26-19)15-10-8-14(24)9-11-15/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUDPIQWRJTSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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